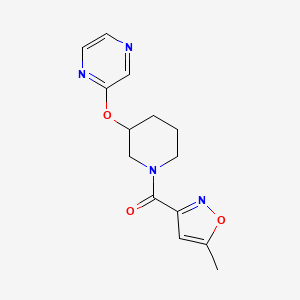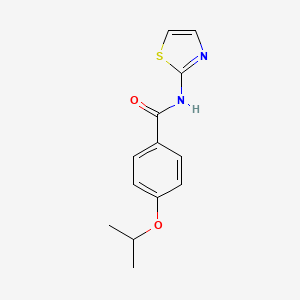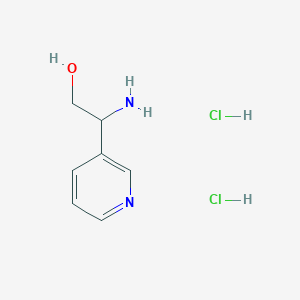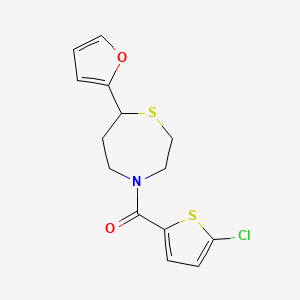
1,5-Diacetyl-2,4-dihydroxy-3-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1,5-Diacetyl-2,4-dihydroxy-3-methylbenzene” suggests a benzene ring with acetyl (COCH3), hydroxyl (OH), and methyl (CH3) substituents. The positions of these substituents are indicated by the numbers in the name .
Synthesis Analysis
The synthesis of such a compound would likely involve reactions that introduce the acetyl, hydroxyl, and methyl groups to the benzene ring. This could involve Friedel-Crafts acylation (for the acetyl groups), electrophilic aromatic substitution (for the methyl group), and perhaps a form of direct hydroxylation (for the hydroxyl groups) .Molecular Structure Analysis
The molecule contains a benzene ring, which is planar, and the substituents may cause the molecule to be non-planar. The presence of the acetyl groups and the hydroxyl groups also suggests that the compound can participate in hydrogen bonding .Chemical Reactions Analysis
The acetyl and hydroxyl groups are quite reactive. The acetyl group can undergo nucleophilic acyl substitution, and the hydroxyl group can participate in a variety of reactions, including those typical of alcohols .Physical and Chemical Properties Analysis
The physical and chemical properties would depend on the exact structure of the compound. The presence of the polar acetyl and hydroxyl groups suggests that the compound would have some degree of solubility in polar solvents .Scientific Research Applications
Supramolecular Chemistry
In supramolecular chemistry, the compound has shown potential. For instance, Claisen condensations of similar structures have produced new ligands for novel systems in supramolecular chemistry. These ligands, like 1,3-bis-(3-oxo-3-phenyl-propionyl)-2-hydroxy-5-methylbenzene, were developed through optimized procedures for multi-grams scale preparation, indicating the compound's utility in creating complex molecular assemblies (Aromí et al., 2003).
Anti-Staphylococcal Properties
Research into the anti-staphylococcal properties of various compounds led to the isolation of an acylphloroglucinol structurally related to 1,5-Diacetyl-2,4-dihydroxy-3-methylbenzene from Hypericum beanii. This compound showed potential as an antibacterial agent against multidrug-resistant strains of Staphylococcus aureus, suggesting that similar structures could have medicinal applications (Shiu & Gibbons, 2006).
Corrosion Inhibition
Derivatives of similar structures, like 2-aminobenzene-1,3-dicarbonitriles, have been explored as green corrosion inhibitors. They showed promising results in protecting mild steel against corrosion, indicating that this compound or its derivatives could be beneficial in materials science (Verma et al., 2015).
Lipid-Reducing Activity
In a study involving the marine sponge Myrmekioderma sp., a compound structurally related to this compound demonstrated lipid-reducing activity. This suggests the potential of such compounds in treating lipid metabolic disorders and obesity (Costa et al., 2019).
In Vitro Cytostatic Activity
Compounds including a derivative similar to this compound, isolated from the fungus Neosartorya pseudofischeri, displayed in vitro growth inhibitory activity in cancer cell lines. This indicates potential applications in cancer research and treatment (Eamvijarn et al., 2012).
Metal Complexes in Catalysis
The hydroxo-bridged dicopper(II) complexes, involving similar acyl aromatic structures, were synthesized for catalytic applications. Such complexes demonstrate the potential of this compound in the field of catalysis and material science (Mandal & Nag, 1984).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-(5-acetyl-2,4-dihydroxy-3-methylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-5-10(14)8(6(2)12)4-9(7(3)13)11(5)15/h4,14-15H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXPYYTZBSOMMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1O)C(=O)C)C(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}benzenol](/img/structure/B2368007.png)

![2-(2-chlorophenyl)-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2368009.png)

![2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2368011.png)
![N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide](/img/structure/B2368012.png)
![ethyl 2-[(2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoylamino]benzoate](/img/structure/B2368013.png)

![N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2368017.png)

![Methyl 5-[(3,4-dimethylphenoxy)methyl]-2-furoate](/img/structure/B2368022.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)hydrazinecarboxamide](/img/structure/B2368026.png)

